New methylene blue

Overview

Description

New methylene blue is an organic compound belonging to the thiazine class of heterocycles. It is primarily used as a stain in diagnostic cytopathology and histopathology, particularly for staining immature red blood cells. It is also employed as an antimicrobial agent .

Mechanism of Action

Target of Action

New Methylene Blue (NMB), also known as Basic Blue 24, primarily targets the RNA within cells . It has been found to inhibit the interaction between the SARS-CoV-2 spike protein and angiotensin-converting enzyme 2 (ACE2), which is a key step in the virus’s entry into cells . Additionally, NMB has been shown to have a neuroprotective effect by enhancing mitochondrial function .

Mode of Action

NMB can bind, neutralize, and crosslink with RNA . This interaction leads to the co-precipitation of ribosomal and residual RNA with the mitochondria and ferritin masses . In the context of SARS-CoV-2, NMB acts as a low-micromolar inhibitor of the interaction between the virus’s spike protein and ACE2 .

Biochemical Pathways

NMB affects several biochemical pathways. It has been shown to increase mitochondrial complex IV, enhance cellular oxygen consumption, and increase heme synthesis . It also acts as an alternative electron carrier in the mitochondrial respiratory chain, particularly when the electron transport chain is dysfunctional . Furthermore, NMB can prevent the aggregation of misfolded proteins .

Pharmacokinetics

The pharmacokinetics of NMB vary depending on the route of administration. Differences in organ distribution of NMB are mainly responsible for the different pharmacokinetics after oral and intravenous administration . For instance, one study found that the bioavailability of NMB upon oral administration is 53–97%, with plasma concentration peaking after 30–60 minutes .

Result of Action

The action of NMB results in several molecular and cellular effects. It makes the living young erythrocytes microscopically visible as dark-blue clusters and filaments, referred to as reticulum . In the context of SARS-CoV-2, NMB can effectively inhibit the entry of SARS-CoV-2-spike-bearing pseudoviruses into ACE2 expressing cells . Moreover, it has been suggested that NMB may be useful in delaying mitochondrial dysfunction associated with aging and the decrease in complex IV in Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of NMB can be influenced by various environmental factors. For instance, physiological factors such as pH and temperature play an important role in NMB synthesis as well as dye degradation and adsorption . Furthermore, the presence of other compounds can affect the action of NMB. For example, the effectiveness of NMB against different types of cancer was confirmed by a decrease in tumor sizes when NMB was paired with artemisone .

Biochemical Analysis

Biochemical Properties

New Methylene Blue can bind, neutralize, and crosslink with RNA . This causes co-precipitation of ribosomal and residual RNA with the mitochondria and ferritin masses . These events make the living young erythrocytes as microscopically visible, dark-blue clusters and filaments, referred to as reticulum .

Cellular Effects

This compound has been shown to have a significant impact on various types of cells and cellular processes. It has been found to increase the response of brain regions that control attention and short-term memory . It also decreases the proliferation of precursor B cell lines . In addition, it has been shown to enhance the energy production of our cells, supporting overall bodily functions and vitality .

Molecular Mechanism

This compound can act as an alternative electron carrier in the mitochondrial respiratory chain in the case of a dysfunctional electron transport chain . It also displays anti-inflammatory and anti-apoptotic effects, inhibits monoamine oxidase (MAO) and nitric oxide synthase (NOS), activates signaling pathways involved in the mitochondrial pool renewal (mitochondrial biogenesis and autophagy), and prevents aggregation of misfolded proteins .

Temporal Effects in Laboratory Settings

The mean reticulocyte count of samples stained with this compound had decreased to 0.874 on day 21 when compared with 1.6 on day 1 . This indicates that the effects of this compound can change over time in laboratory settings .

Dosage Effects in Animal Models

A single oral dose of this compound is able to increase the response of brain regions that control attention and short-term memory . Overdosing can lead to side effects such as vomiting, diarrhea, lethargy and, in severe cases, increased methemoglobinemia .

Metabolic Pathways

This compound works by increasing mitochondrial respiration and transporting electrons through the electron transport chain to release energy . It also helps improve mitochondrial function by boosting oxygen metabolism and transport, necessary for mitochondrial respiration and cellular energy production .

Transport and Distribution

This compound preferentially enters neuronal mitochondria after systemic administration . At low doses, it forms an electron cycling redox complex that donates electrons to the mitochondrial electron transport chain .

Subcellular Localization

Due to chemical features resulting in different lipophilicity, this compound localizes to distinct subcellular structures . It readily localizes to mitochondria and exerts its photodynamic effects there .

Preparation Methods

New methylene blue can be synthesized through various methods. One common method involves the reaction of dimethyl-p-phenylenediamine with sodium thiosulfate and sodium dichromate under acidic conditions. The resulting product is then purified through recrystallization .

In industrial settings, the production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

New methylene blue undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various intermediates and products.

Reduction: It can be reduced to leucomethylene blue, which is a colorless form of the dye.

Substitution: this compound can undergo substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.

Common reagents used in these reactions include hydroxyl radicals, reducing agents like sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

New methylene blue has a wide range of scientific research applications:

Comparison with Similar Compounds

New methylene blue is similar to other phenothiazine derivatives, such as methylene blue and methylene violet. it has unique properties that make it more efficient in certain applications:

Methylene Blue: Both this compound and methylene blue are used as stains and in photodynamic therapy.

Other similar compounds include various hydrophilic and lipophilic derivatives of phenothiazine, which have been studied for their antimicrobial and photodynamic properties .

Properties

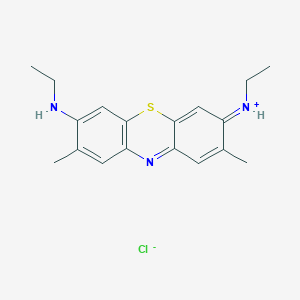

IUPAC Name |

ethyl-[7-(ethylamino)-2,8-dimethylphenothiazin-3-ylidene]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3S.ClH/c1-5-19-13-9-17-15(7-11(13)3)21-16-8-12(4)14(20-6-2)10-18(16)22-17;/h7-10,19H,5-6H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHOAFZGYFNDQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)N=C3C=C(C(=[NH+]CC)C=C3S2)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30894752 | |

| Record name | 3,7-Bis(ethylamino)-2,8-dimethylphenothiazin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934-16-3 | |

| Record name | New Methylene Blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001934163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | New methylene blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,7-Bis(ethylamino)-2,8-dimethylphenothiazin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-bis(ethylamino)-2,8-dimethylphenothiazin-5-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC BLUE 24 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GCZ112BCN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: New Methylene Blue exhibits its effects through various mechanisms depending on the target and application. In biological systems, it can act as a photosensitizer, generating reactive oxygen species (ROS) upon light activation. These ROS can damage cellular components like lipids, proteins, and DNA, ultimately leading to cell death. [] This mechanism is particularly relevant in its application as an antimicrobial agent, especially against fungi like Candida albicans. [, ]

A:

- Spectroscopic data: this compound exhibits characteristic absorption maxima (λmax) ranging from 536 nm to 648 nm, making it suitable for therapeutic applications involving light activation. []

A: this compound can be incorporated into various materials for specific applications. For example, it can be encapsulated within mesoporous AlMCM-41 material, enhancing its stability and enabling its use in electrochemical sensors for ascorbic acid detection. [] This immobilization prevents the dye from leaching into the solution during electrochemical measurements. []

A: this compound can act as an electron mediator in enzymatic reactions. In microbial fuel cells, it facilitates electron transfer between the biocatalyst (E.coli) and the electrode, enhancing power output. [, ] this compound has also been employed as a mediator in biosensors for hydrogen peroxide and glucose detection. [] These sensors leverage the ability of this compound to facilitate electron transfer between the enzyme (horseradish peroxidase for H2O2 detection) and the electrode. []

A: Computational methods, such as density functional theory (DFT) and molecular docking, are employed to understand the interaction of this compound with biomolecules like tRNA. DFT helps optimize the ground state structure of the dye, providing insights for molecular docking studies. [] These docking simulations predict the binding mode and energy of this compound within the binding pocket of target molecules, providing valuable information for structure-based drug design. [, ]

A: Research indicates that the chemical structure of this compound significantly influences its subcellular localization and consequently, its photoinactivation efficiency. For instance, compared to the novel pentacyclic compound S137, this compound demonstrates higher lipophilicity. This difference affects their subcellular targets in Candida albicans, with S137 primarily targeting the cell membrane and this compound localizing to the mitochondria. [] The specific localization ultimately dictates the mechanism and effectiveness of photodynamic inactivation. []

A: While specific information regarding its formulation strategies is limited in the provided research, encapsulating this compound within materials like AlMCM-41 significantly enhances its stability for sensor applications. [] This approach prevents leaching and ensures its long-term performance in electrochemical detection systems. []

ANone: Specific information on SHE regulations related to this compound is not covered in the provided research.

ANone: The provided research primarily focuses on the in vitro applications of this compound. While it highlights its potential as a therapeutic agent, detailed information regarding its PK/PD profile, including ADME properties and in vivo efficacy, is not extensively discussed.

A: this compound demonstrates potent in vitro activity against various Candida species, including C. albicans, C. tropicalis, C. glabrata, and C. krusei. [] Studies utilizing photodynamic therapy with this compound show promising results in inhibiting the growth of these fungal species in vitro. []

ANone: Information regarding specific resistance mechanisms and cross-resistance patterns associated with this compound is not explicitly discussed in the provided research.

A: Research on this compound showcases significant cross-disciplinary collaborations, particularly between chemistry, biology, and materials science. Its application in electrochemical sensors exemplifies the synergy between material science and analytical chemistry. [] Furthermore, investigations into its photodynamic properties and interaction with biological systems highlight the collaboration between photochemistry, microbiology, and biochemistry. [, ] This interdisciplinary approach has broadened the scope of this compound research, leading to diverse applications in areas ranging from biosensing to antimicrobial therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.